2,3,4,5-Tetraphenyl-2,5-dihydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
61542-11-8 |
|---|---|
Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,3,4,5-tetraphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C28H22O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27-28H |
InChI Key |
VSROUIURUMEXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4,5 Tetraphenyl 2,5 Dihydrofuran and Analogous Highly Arylated Dihydrofurans
Precursor-Driven Synthetic Approaches
Precursor-driven syntheses rely on the strategic conversion of acyclic or cyclic precursors into the target dihydrofuran ring system. These methods often involve intramolecular cyclizations, rearrangements, or cascade reactions initiated by specific functional groups within the starting material.
Synthesis via Acetylenic Alcohol Transformations
Acetylenic alcohols serve as versatile precursors for the formation of various heterocyclic compounds, including dihydrofurans. Their transformation typically involves reactions that activate the alkyne and alcohol functionalities to promote ring closure.
The synthesis of highly arylated dihydrofurans from acetylenic alcohols can proceed through complex mechanistic pathways. One proposed route involves a retro-Favorskii type reaction. The classical retro-Favorskii reaction involves the base-catalyzed cleavage of a propargyl alcohol to regenerate a carbonyl compound and an alkyne. wikipedia.org In the context of dihydrofuran synthesis, a similar base-induced cleavage of a tertiary acetylenic alcohol, such as 1,1-diphenylprop-2-yne-1-ol, can be postulated. This initial fragmentation could generate reactive intermediates that subsequently undergo dimerization, rearrangement, and cyclization to form the stable dihydrofuran ring. The precise mechanism is complex and can be influenced by reaction conditions, but the initial cleavage is a key step that initiates the cascade of events leading to the final heterocyclic product.
A notable example of dihydrofuran synthesis from an acetylenic alcohol involves a concurrent halogenation and ring closure strategy. The compound 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran was synthesized as an unexpected product from the bromination of 1,1-diphenylprop-2-yne-1-ol. iucr.org The reaction was conducted by treating the acetylenic alcohol with bromine in an aqueous solution of potassium hydroxide (B78521) and heating the mixture to reflux for 12 hours. iucr.org This transformation suggests a complex reaction sequence where the acetylenic precursor likely undergoes dimerization and rearrangement, followed by bromination and subsequent intramolecular cyclization to yield the highly substituted dibromo-dihydrofuran derivative. iucr.org
Table 1: Synthesis of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran iucr.org
| Precursor | Reagents | Conditions | Product | Yield |
|---|
Cascade Synthesis Protocols for Highly Substituted 2,3-Dihydrofurans and Subsequent Transformations
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like highly substituted dihydrofurans by forming multiple chemical bonds in a single synthetic operation. These protocols are valued for their atom economy and ability to rapidly build molecular complexity from simple starting materials. rsc.orgacs.orgdatapdf.com One such strategy involves a Michael addition-alkylation process between gem-benzoyl-nitrostyrenes and 1,3-dicarbonyl compounds, which proceeds smoothly to provide 2,3-dihydrofurans with high stereoselectivity. rsc.org
The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl (B3062369) ketones into 2,3-dihydrofurans. rsc.org An organocatalytic version of this rearrangement has been developed, providing a metal-free method for synthesizing these heterocycles. acs.orgresearchgate.netnih.gov This reaction utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst to promote the ring expansion of various cyclopropyl ketones into their corresponding 2,3-dihydrofuran (B140613) isomers in high yields. nih.govx-mol.net
The mechanism is proposed to proceed via a homoconjugate addition process. researchgate.netnih.gov The nucleophilic DABCO catalyst attacks the cyclopropane (B1198618) ring, facilitating an SN1-type ring opening to form an enolate intermediate. rsc.orgresearchgate.net This intermediate then undergoes intramolecular cyclization to yield the 2,3-dihydrofuran product and regenerate the DABCO catalyst. rsc.org This method demonstrates a broad substrate scope, accommodating aryl, alkyl, and vinyl-substituted cyclopropyl ketones. acs.org
Table 2: DABCO-Catalyzed Cloke-Wilson Rearrangement of Cyclopropyl Ketones acs.org
| Substrate (Cyclopropyl Ketone) | Catalyst | Solvent | Temperature | Product (2,3-Dihydrofuran) | Yield |
|---|---|---|---|---|---|
| 1a (gem-diketone) | DABCO | DMSO | 120 °C | 2a | 94% |
| 1b (gem-diketone) | DABCO | DMSO | 120 °C | 2b | 85% |
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis provides powerful and versatile methods for constructing dihydrofuran rings through cycloaddition reactions. acs.org These reactions benefit from the ability of metals like rhodium, gold, and palladium to activate substrates and control the stereochemistry and regiochemistry of the ring-forming process. organic-chemistry.orgacs.orgresearchgate.net
Various transition metal-catalyzed approaches have been developed. For instance, rhodium-catalyzed reactions of 2,5-dihydrofuran (B41785) with arylboronic acids can be fine-tuned to selectively produce different arylated products, including 3-aryl or 4-aryl-2,3-dihydrofurans, through oxidative arylation pathways. acs.org Another effective method is the gold-catalyzed intramolecular hydroalkoxylation of functionalized hydroxyallenic esters. This reaction proceeds via a 5-endo cyclization mode to selectively produce 2-alkyl- and 2-aryl-3-ethoxycarbonyl-2,5-dihydrofurans in good to excellent yields under mild conditions. organic-chemistry.org Palladium-catalyzed [3+2] cycloaddition reactions also represent a key strategy for synthesizing the dihydrofuran core. researchgate.net These diverse catalytic systems highlight the power of transition metals in facilitating the synthesis of complex, highly substituted dihydrofurans.
Table 3: Examples of Transition Metal-Catalyzed Syntheses of Dihydrofurans
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| [Rh(OH)(cod)]₂ | Oxidative Arylation | 2,5-Dihydrofuran, Arylboronic acids | 3-Aryl-2,3-dihydrofurans, 4-Aryl-2,3-dihydrofurans | acs.org |
| Ph₃PAuCl / AgOTf | Intramolecular Hydroalkoxylation | Functionalized hydroxyallenic esters | 2-Aryl-3-ethoxycarbonyl-2,5-dihydrofurans | organic-chemistry.org |
Metal-Catalyzed [3+2] Cycloaddition Reactions for 2,5-Dihydrofuran Scaffolds
Transition metal-catalyzed [3+2] cycloaddition reactions represent a highly convergent and atom-economical approach to the synthesis of five-membered rings, including 2,5-dihydrofurans. These reactions typically involve the reaction of a three-atom component with a two-atom component to construct the heterocyclic ring.
In the context of dihydrofuran synthesis, palladium-catalyzed formal [3+2] cycloaddition reactions have been developed. researchgate.net For instance, the reaction of vinylcyclopropanes with α-diazoketones in the presence of a palladium catalyst can furnish enantioenriched seven-membered lactones, showcasing the versatility of palladium catalysis in cycloaddition chemistry. researchgate.net While not directly yielding 2,3,4,5-tetraphenyl-2,5-dihydrofuran, these methods establish a proof of principle for the construction of related cyclic frameworks.
Copper-Catalyzed Formal [3+2] Cycloaddition for Dihydrofuran Derivatization
Copper catalysis has proven particularly effective in formal [3+2] cycloaddition reactions for the synthesis of highly substituted dihydrofurans. nih.gov A highly efficient copper-catalyzed formal [3+2] cycloaddition has been established, which can be followed by oxidation and arylation steps to produce tetraarylfurans. nih.gov This methodology provides a pathway to all-different aryl-substituted furans and their dihydro precursors. nih.gov
Furthermore, enantioselective synthesis of highly functionalized dihydrofurans has been achieved through a copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cn Utilizing a Cu(OTf)₂ catalyst in conjunction with a chiral tridentate P,N,N ligand, a variety of 2,3-dihydrofurans featuring an exocyclic double bond at the 2-position were obtained in good yields and with high enantioselectivities. dicp.ac.cn This approach highlights the power of chiral copper complexes in controlling the stereochemical outcome of the cycloaddition. dicp.ac.cnresearchgate.netacs.org Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have also been developed, providing access to highly substituted 2,3-dihydrofurans with good control over relative and absolute stereochemistry. nih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Copper Catalyst | Not Specified | All Different Aryl-Substituted Furans/Dihydrofurans | Highly efficient formal [3+2] cycloaddition. nih.gov |
| Cu(OTf)₂ / Chiral P,N,N Ligand | β-Ketoesters and Propargylic Esters | 2,3-Dihydrofurans with Exocyclic Double Bond | Good yields and high enantioselectivities. dicp.ac.cn |
| Cu/bpy* Ligand | Enones and Diazoacetates | Highly Substituted 2,3-Dihydrofurans | Good yield, diastereomeric ratio, and enantiomeric excess. nih.gov |
Gold-Catalyzed Intramolecular Hydroalkoxylation of Propargylic Alcohols yielding 2,5-Dihydrofurans
Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This reactivity has been harnessed in the intramolecular hydroalkoxylation of propargylic alcohols to afford 2,5-dihydrofurans. organic-chemistry.orgorganic-chemistry.org
An efficient method for synthesizing 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans involves the gold-catalyzed intramolecular hydroalkoxylation of functionalized hydroxyallenic esters. organic-chemistry.org Using a catalytic amount of Ph₃PAuCl and AgOTf, the reaction proceeds in a 5-endo mode to give the desired products in good to excellent yields. organic-chemistry.org Gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols also provides access to a variety of 2,5-dihydrofurans. organic-chemistry.orglookchem.com Mechanistic studies suggest that this reaction likely proceeds through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.orglookchem.com Gold(III) chloride has also been shown to catalyze the cyclization of functionalized α-hydroxyallenes to the corresponding 2,5-dihydrofurans with complete chirality transfer. organic-chemistry.org
| Catalyst System | Substrate | Product | Key Features |
| Ph₃PAuCl / AgOTf | Functionalized Hydroxyallenic Esters | 2-Alkyl/Aryl-3-ethoxycarbonyl-2,5-dihydrofurans | 5-endo cyclization, good to excellent yields. organic-chemistry.org |
| JohnPhosAuCl / AgSbF₆ | α-Diazoesters and Propargyl Alcohols | 2,5-Dihydrofurans | Formal [4+1] cycloaddition, broad substrate scope. organic-chemistry.org |
| Gold(III) chloride | Functionalized α-Hydroxyallenes | 2,5-Dihydrofurans | Complete axis-to-center chirality transfer. organic-chemistry.org |
Palladium-Catalyzed Heck Reactions for Regioselective Arylation of Dihydrofurans
The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation and has been effectively applied to the arylation of dihydrofurans. nih.govdntb.gov.uaresearchgate.netnih.gov This reaction allows for the introduction of aryl groups at specific positions of the dihydrofuran ring, providing access to highly arylated derivatives.
The Heck arylation of 2,3-dihydrofuran with aryl halides has been extensively studied. nih.govdntb.gov.uaresearchgate.net The reaction typically occurs at the C2 position of the dihydrofuran ring. researchgate.net A variety of palladium precursors, such as Pd₂(dba)₃, Pd(acac)₂, and [PdCl(allyl)]₂, can be used, often in combination with ligands and additives to enhance reactivity and selectivity. nih.govdntb.gov.uaresearchgate.netnih.gov For instance, the use of ionic liquids with L-prolinate or L-lactate anions has been shown to significantly increase the conversion values, with 2-phenyl-2,3-dihydrofuran (B8783652) being obtained as the main product with yields up to 59.2%. dntb.gov.uaresearchgate.net The formation of Pd(0) nanoparticles as the resting state of the catalyst has been observed in these systems. nih.gov
| Palladium Precursor | Additive/Ligand | Substrates | Product | Yield |
| [PdCl(allyl)]₂ | L-lactate or L-prolinate CILs | 2,3-Dihydrofuran, Iodobenzene | 2-Phenyl-2,3-dihydrofuran | Up to 59.2% dntb.gov.uaresearchgate.net |
| Pd(OAc)₂ | [NBu₄][L-PRO] | 2,3-Dihydrofuran, Aryl Halide | Arylated Dihydrofurans | Not specified |
| Various Pd precursors | Ionic Liquids | 2,3-Dihydrofuran, Iodobenzene | 2-Phenyl-2,3-dihydrofuran | Increased conversion nih.govdntb.gov.uaresearchgate.net |
Iridium-Catalyzed Hydrogen Transfer Pathways for Cyclic Ether Synthesis
Iridium catalysts are well-known for their ability to mediate hydrogen transfer reactions, which can be applied to the synthesis of cyclic ethers. nih.govrsc.orgnih.govacs.orgacs.org These reactions often proceed via a "hydrogen borrowing" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a C-C bond-forming reaction before being reduced back to an alcohol. acs.org
While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of iridium-catalyzed C-C coupling via transfer hydrogenation are relevant. nih.govnih.gov For example, iridium-catalyzed coupling of benzylic alcohols with 1,3-cyclohexadiene (B119728) furnishes carbonyl addition products. nih.gov This demonstrates the potential of iridium catalysis to form C-C bonds under transfer hydrogenation conditions, a strategy that could be adapted for the synthesis of highly substituted cyclic ethers. The mechanism generally involves the iridium-catalyzed dehydrogenation of an alcohol to generate an aldehyde in situ, which then undergoes further reaction. nih.gov
Photochemical Synthetic Strategies
Photochemistry offers a unique and powerful approach to the synthesis of complex organic molecules, often providing access to reactivity patterns that are difficult to achieve with traditional ground-state chemistry.
Visible Light Photocatalysis in Dihydrofuran Synthesis via Intramolecular Ring Expansion
Visible light photocatalysis has emerged as a sustainable and versatile tool in organic synthesis. One notable application is the synthesis of enantioenriched dihydrofurans through an intramolecular ring expansion of nitro-cyclopropanes. scispace.comresearchgate.net This process takes place under mild conditions and affords the final products in good yields with excellent enantioselectivities. researchgate.net
The mechanism involves the opening of the cyclopropane ring to form a biradical intermediate, which then undergoes ring expansion to form the five-membered dihydrofuran ring. scispace.com DFT calculations have been employed to elucidate the key factors in this novel expansion. scispace.comresearchgate.net This strategy has also been extended to a visible light-driven dearomative ring expansion of (aza)arenes to access dihydrofuran-based polycyclic compounds. nih.gov The key to this method is the formation of carbene intermediates through triplet enones undergoing diradical recombination. nih.gov
| Method | Substrate | Product | Key Features |
| Visible Light Photocatalytic Intramolecular Ring Expansion | Enantioenriched Nitro-cyclopropanes | Enantioenriched Dihydrofurans | Mild conditions, good yields, excellent enantioselectivities. scispace.comresearchgate.net |
| Visible Light-Driven Dearomative Ring Expansion | β-(Aza)aryl-β-substituted Enones | Dihydrofuran-based Polycyclic Compounds | High yields, broad substrate scope. nih.gov |
Continuous Flow Photochemistry for Metal-Free Intramolecular C-H Insertion Leading to Dihydrobenzofurans
A metal-free synthetic protocol for dihydrobenzofuran derivatives has been developed utilizing continuous flow photochemistry. rsc.orgnih.gov This method relies on the intramolecular C-H insertion of aryldiazoacetates, prompted by photolysis. rsc.org The reaction can be carried out in a photochemical chamber using various light sources, including LEDs with wavelengths of 365 nm or 450 nm, or a medium pressure mercury lamp (250–390 nm), with comparable results. rsc.org
The process involves the flow photolysis of aryldiazoacetates in tert-butyl methyl ether (TBME), which leads to the formation of dihydrobenzofurans in low to moderate yields. rsc.orgnih.gov In the absence of a photosensitizer, the reaction yields are up to 26%, producing an equimolar mixture of cis and trans diastereomers. rsc.org
A significant enhancement in both yield and stereoselectivity is observed with the addition of a photosensitizer, 4,4′-dimethoxybenzophenone. rsc.org The presence of this sensitizer (B1316253) increases the yield to as high as 50% and alters the stereochemical outcome to preferentially form the trans dihydrobenzofurans. rsc.orgnih.gov This flow chemistry approach offers a streamlined, metal-free route to these important heterocyclic structures. rsc.org
Table 1: Effect of Photosensitizer on Dihydrobenzofuran Synthesis via Flow Photolysis
| Condition | Yield | Diastereomeric Ratio (trans:cis) | Light Source |
|---|---|---|---|
| Without Photosensitizer | Up to 26% | ~1:1 | Medium Pressure Hg Lamp or LED (365/450 nm) |
Cyclization of Allene-Derived Precursors
A method for the synthesis of 2,5-dihydrofuran-fused bicyclic skeletons involves the palladium(II)-catalyzed tandem double cyclization of 1,ω-bisallenols. nih.gov This reaction proceeds through a proposed mechanism of oxypalladation, followed by insertion and elimination steps. nih.gov
The methodology is effective for creating complex bicyclic structures containing the 2,5-dihydrofuran moiety. nih.gov The versatility of the reaction is demonstrated with "unsymmetric" substrates, where one of the hydroxyl groups is protected as an acetate, and the cyclization still proceeds efficiently. nih.gov Furthermore, this synthetic strategy has been successfully applied to the preparation of optically active bicyclic products. This is achieved by first performing a kinetic resolution of the allenol-allenyl acetates using Novozym-435, followed by the tandem double cyclization of the resulting optically active precursors. nih.gov
Table 2: Key Features of Pd(II)-Catalyzed Double Cyclization of Bisallene Diols
| Feature | Description |
|---|---|
| Catalyst | Palladium(II) |
| Precursors | 1,ω-bisallenols or unsymmetric allenol-allenyl acetates |
| Product | 2,5-dihydrofuran-fused bicyclic skeletons |
| Proposed Mechanism | Oxypalladation, insertion, and elimination |
| Chirality | Can produce optically active products via kinetic resolution of precursors |
Transformations of Furan (B31954) Nucleus via 1,4-Addition Pathways
The furan ring can serve as a versatile precursor for the synthesis of other aromatic systems through transformations involving 1,4-addition pathways. A notable example is the conversion of π-conjugated macrocyclic furans (furanophanes) into 1,4-naphthalenophanes. nih.gov
This transformation is achieved through a sequential process initiated by a Diels-Alder cycloaddition, which is a classic [4+2] cycloaddition or 1,4-addition reaction. nih.gov In this step, the furan ring acts as the diene. Following the cycloaddition, a deoxygenation step is performed to yield the final naphthalenophane structure. nih.gov This strategy effectively transforms the furan heterocycle into a naphthalene (B1677914) core within a macrocyclic framework. The specific reaction conditions can be tuned to produce naphthalenophanes with either ethylene (B1197577) or acetylene (B1199291) spacers. nih.gov This approach highlights the utility of the furan nucleus as an angled building block that can be converted into a 1,4-arene unit post-macrocyclization. nih.gov
Chemical Transformations and Derivatization Strategies for 2,3,4,5 Tetraphenyl 2,5 Dihydrofuran
Oxidative Conversions to Furan (B31954) Aromatic Systems (e.g., Tetraaryl Furans)
The conversion of a 2,5-dihydrofuran (B41785) to its corresponding aromatic furan is a dehydrogenation reaction that results in a more thermodynamically stable, fully conjugated system. This oxidative aromatization can be achieved using high-potential quinones, most notably 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov
The mechanism of DDQ-mediated dehydrogenation involves a hydride transfer from the dihydrofuran ring to the quinone. acs.org The reaction is initiated by the transfer of a hydride ion from one of the C-H bonds at the 2- or 5-position of the dihydrofuran to the electrophilic oxygen of DDQ. This process is often facilitated by an acid co-catalyst. This initial step generates a resonance-stabilized carbocation intermediate and the hydroquinone (B1673460) form of DDQ (DDQ-H₂). Subsequent loss of a proton from the adjacent carbon atom re-establishes the aromatic furan ring. nih.gov For 2,3,4,5-tetraphenyl-2,5-dihydrofuran, this transformation yields the highly stable 2,3,4,5-tetraphenylfuran.
The reaction is typically performed in an inert aprotic solvent, such as benzene (B151609) or dioxane, at elevated temperatures to facilitate the transformation. The progress of the reaction can often be monitored by the precipitation of the reduced hydroquinone.
| Reactant | Reagent | Product | Reaction Type |
| This compound | DDQ | 2,3,4,5-Tetraphenylfuran | Oxidative Aromatization |
| 2,3-Dihydro-2-(4-hydroxyphenyl)benzo[b]furan | DDQ | 2-(4-hydroxyphenyl)benzo[b]furan | Dehydrogenation |
| 9,10-Dihydroanthracene | DDQ/NaNO₂/O₂ | Anthracene | Catalytic Oxidative Dehydrogenation |
Rearrangement Reactions and Isomerizations
Dihydrofuran derivatives can undergo several types of rearrangement and isomerization reactions, primarily involving the migration of the endocyclic double bond. For 2,5-dihydrofurans, a common transformation is the isomerization to the more thermodynamically stable 2,3-dihydrofuran (B140613) isomer. This is because the double bond in the 2,3-position is conjugated with the oxygen atom's lone pairs, creating a stable enol ether system.
This isomerization can be catalyzed by various means:
Acid Catalysis : Brønsted or Lewis acids can protonate the oxygen atom or coordinate to it, facilitating a proton transfer mechanism that leads to the migration of the double bond.
Metal Catalysis : Transition metals, particularly palladium and platinum, are effective catalysts for this isomerization. The reaction likely proceeds through the formation of a π-allyl metal complex intermediate. For instance, studies on the parent 2,5-dihydrofuran have shown that it can be selectively isomerized to 2,3-dihydrofuran over supported palladium or platinum catalysts.
Photochemical Rearrangement : Irradiation can also induce rearrangements in dihydrofuran systems, potentially leading to various structural isomers through different photochemical pathways, such as retro-Claisen rearrangements. researchgate.net
While specific studies on the isomerization of this compound are not extensively documented, the steric bulk of the four phenyl groups might influence the kinetics and thermodynamics of the rearrangement compared to simpler dihydrofurans.
| Isomerization Type | Catalyst/Condition | General Product | Driving Force |
| Double Bond Migration | Acid (Brønsted/Lewis) | 2,3-Dihydrofuran isomer | Formation of a conjugated enol ether |
| Double Bond Migration | Transition Metals (Pd, Pt) | 2,3-Dihydrofuran isomer | Formation of a conjugated enol ether |
| Photochemical | UV Irradiation | Various structural isomers | Photoexcitation |
Heteroatom Exchange Reactions (e.g., Conversion to Diaryl Dihydrothiophenes using Lawesson's Reagent)
Heteroatom exchange offers a direct method to modify the core heterocyclic structure. The oxygen atom in the dihydrofuran ring can be replaced with a sulfur atom to yield the corresponding dihydrothiophene. This transformation is typically accomplished using a powerful thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) being the most common. nih.govnih.gov
While Lawesson's reagent is most frequently used to convert carbonyl compounds (ketones, esters, amides) into their thiocarbonyl analogues, it is also capable of replacing the oxygen atom in ethers. researchgate.net The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide species. researchgate.net This species attacks the ether oxygen, leading to the formation of a transient intermediate. Subsequent ring opening and recyclization with the incorporation of sulfur leads to the formation of the dihydrothiophene ring and a phosphorus-oxygen byproduct.
This reaction generally requires forcing conditions, such as high temperatures in a high-boiling solvent like toluene (B28343) or xylene, to drive the replacement of the relatively unreactive ether oxygen. The conversion of this compound would yield 2,3,4,5-tetraphenyl-2,5-dihydrothiophene.
| Substrate | Reagent | Product | Transformation |
| This compound | Lawesson's Reagent | 2,3,4,5-Tetraphenyl-2,5-dihydrothiophene | Ring Oxygen to Sulfur Exchange |
| Ketones / Esters / Amides | Lawesson's Reagent | Thioketones / Thioesters / Thioamides | Carbonyl to Thiocarbonyl Conversion |
Ring-Opening Transformations of Dihydrofuran Derivatives
The dihydrofuran ring can be opened under various conditions to yield linear, functionalized molecules. The method of ring-opening depends significantly on the reagents and catalysts employed.
Acid-Catalyzed Ring-Opening : In the presence of a Brønsted acid and a nucleophilic solvent (like water or an alcohol), the dihydrofuran ring can undergo cleavage. rsc.org The reaction is initiated by the protonation of the ring oxygen, which activates the C-O bonds towards nucleophilic attack. The attack of a nucleophile at either the C2 or C5 position results in a ring-opened hemiacetal or acetal, which can exist in equilibrium with a corresponding hydroxy- or alkoxy-substituted unsaturated ketone. acs.org
Metal-Catalyzed Ring-Opening : More recent methodologies have employed transition metal catalysts to achieve ring-opening. For instance, cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.gov The proposed mechanism involves the generation of a cobalt vinylidene species that adds to the alkene via a [2+2]-cycloaddition. The resulting metallacycle then undergoes ring-opening through β-oxygen elimination, a process often assisted by a Lewis acid co-catalyst. nih.gov This method generates acyclic organometallic compounds that can be trapped with various electrophiles, offering a pathway to complex, functionalized linear structures.
| Method | Reagents/Catalysts | Mechanism | Product Type |
| Acid-Catalyzed | Brønsted Acid (e.g., HCl), Nucleophile (e.g., H₂O) | Protonation of ring oxygen followed by nucleophilic attack | Unsaturated hydroxy/alkoxy ketone |
| Metal-Catalyzed | Cobalt catalyst, Lewis acid (e.g., ZnX₂) | [2+2] cycloaddition followed by β-oxygen elimination | Acyclic organometallic intermediates |
Reactions at the 3,4-Double Bond of the Dihydrofuran Ring
The endocyclic C=C double bond in 2,5-dihydrofurans behaves like a typical alkene and can undergo a variety of addition reactions. The electron-donating character of the adjacent ether oxygen can influence the reactivity and regioselectivity of these additions.
Hydrogenation : The most fundamental reaction of the double bond is its reduction via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas, the double bond is saturated to yield the corresponding 2,3,4,5-tetraphenyltetrahydrofuran. researchgate.net This reaction converts the unsaturated dihydrofuran into its fully saturated analogue.
Electrophilic Addition (Halogenation) : The double bond can react with electrophiles. For example, halogenation with bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. youtube.com The reaction involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the anti-face, resulting in the trans-dihalo-substituted tetrahydrofuran (B95107). The reaction with bromine is often used as a qualitative test for unsaturation. youtube.com
Epoxidation : The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems. researchgate.net This reaction forms 2,3,4,5-tetraphenyl-3,4-epoxytetrahydrofuran. The resulting epoxide is a valuable intermediate that can undergo further nucleophilic ring-opening reactions to introduce a variety of functional groups in a stereocontrolled manner.
| Reaction | Reagents | Product | Key Feature |
| Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 2,3,4,5-Tetraphenyltetrahydrofuran | Saturation of the double bond |
| Halogenation | Br₂ or Cl₂ | trans-3,4-Dihalo-2,3,4,5-tetraphenyltetrahydrofuran | Electrophilic addition via halonium ion |
| Epoxidation | m-CPBA | 2,3,4,5-Tetraphenyl-3,4-epoxytetrahydrofuran | Formation of a three-membered epoxide ring |
Crystallographic Analysis and Advanced Structural Elucidation of Highly Arylated Dihydrofurans
Single-Crystal X-ray Diffraction Studies of 2,3,4,5-Tetraphenyl-2,5-dihydrofuran Analogs (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran)
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the structure-property relationships of highly arylated dihydrofurans. Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous determination of molecular geometry and intermolecular interactions. The following sections detail the crystallographic analysis of a representative analog, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, which offers significant insights into the structural characteristics of this class of compounds.
Analysis of Dihydrofuran Ring Planarity and Puckering Conformations
The central 2,5-dihydrofuran (B41785) ring in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran exhibits a nearly planar conformation. wordpress.com The deviation from absolute planarity is minimal, with the maximum atomic distances from the least-squares plane being -0.044 (2) Å for the oxygen atom (O1) and 0.042 (1) Å for a carbon atom (C28). wordpress.com This slight puckering is a common feature in five-membered rings, accommodating the steric strain imposed by the numerous bulky phenyl and bromo substituents. The near-planarity suggests a degree of rigidity in the core heterocyclic structure despite the steric pressures.
Inter-Phenyl Ring Dihedral Angles and Propeller-Like Conformations
The four phenyl rings attached to the dihydrofuran core are themselves nearly planar, though minor deviations exist. wordpress.com A key structural feature is their orientation relative to the central dihydrofuran ring. The phenyl rings are significantly inclined, creating a propeller-like arrangement. The dihedral angles between the planes of the four phenyl rings (A, B, C, and D) and the plane of the 2,5-dihydrofuran ring are 67.7 (1)°, 68.8 (1)°, 79.3 (1)°, and 62.3 (1)°, respectively. wordpress.com This twisted conformation minimizes steric hindrance between the adjacent bulky aryl groups, a common feature in polyphenylated systems.
| Phenyl Ring | Dihedral Angle (°) |
|---|---|
| A | 67.7 (1) |
| B | 68.8 (1) |
| C | 79.3 (1) |
| D | 62.3 (1) |
Intermolecular Interactions (e.g., C-H···π and Halogen···Halogen Contacts) in the Solid State
The crystal packing of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is stabilized by a network of non-covalent interactions. Notably, C—H···π interactions are present, where hydrogen atoms from phenyl rings of one molecule interact with the π-electron clouds of phenyl rings on adjacent molecules. wordpress.com
Furthermore, the presence of bromine atoms facilitates the formation of halogen···halogen contacts. Specifically, Br···Br interactions with a distance of 3.814 (4) Å are observed. wordpress.com These interactions, along with the C—H···π contacts, are crucial in connecting the individual molecules into a robust three-dimensional supramolecular network. wordpress.com
| Interaction Type | Description/Distance |
|---|---|
| C—H···π | Present, contributing to the supramolecular network. |
| Br···Br | 3.814 (4) Å |
Stereochemical Analysis and Configuration Assignment
The stereochemistry of highly substituted dihydrofurans, such as this compound, is a critical aspect of their structural characterization. The presence of multiple stereocenters can lead to various diastereomers and enantiomers, each with unique three-dimensional arrangements and potentially different physical and chemical properties.
Single-crystal X-ray diffraction is the definitive method for the unambiguous assignment of relative and absolute stereochemistry. By providing a precise map of electron density, a successful crystallographic analysis allows for the direct visualization of the spatial arrangement of all atoms in a molecule, thus establishing its configuration.
While a specific crystallographic study detailing the stereochemical assignment of this compound was not found in the reviewed literature, the principles of such an analysis are well-established. For a chiral molecule, the determination of the absolute configuration using X-ray crystallography often relies on the anomalous dispersion of X-rays by the atoms in the crystal. This effect can be particularly pronounced when heavier atoms are present in the structure. The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute stereochemistry of a chiral compound.
In the absence of a crystal structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like the Nuclear Overhauser Effect (NOE), can provide valuable information about the relative stereochemistry of a molecule by probing the proximity of different protons.
Theoretical and Computational Chemistry Studies on 2,3,4,5 Tetraphenyl 2,5 Dihydrofuran Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and geometry of molecules, including complex heterocyclic systems. For the 2,3,4,5-Tetraphenyl-2,5-dihydrofuran system, DFT calculations would be instrumental in understanding its fundamental properties. These calculations have been successfully applied to related furan (B31954) and dihydrofuran derivatives to investigate reaction mechanisms and molecular properties. researchgate.netrsc.orgresearchgate.net
A primary application of DFT is the optimization of molecular geometries to find stable (equilibrium) structures and the transition states that connect them. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
The steric hindrance caused by the four bulky phenyl groups is expected to significantly influence the conformation of the dihydrofuran ring. DFT calculations can predict the most stable arrangement of these phenyl groups, which likely adopt a "propeller" shape to minimize steric repulsion, a phenomenon observed in similarly substituted cyclic compounds like tetraphenylcyclopentadienone. wikipedia.org The dihydrofuran ring itself is non-planar, and calculations would identify its preferred puckered conformation (e.g., envelope or twist).
Furthermore, DFT is crucial for locating transition state (TS) geometries, which are first-order saddle points on the potential energy surface. smu.edu Identifying the TS is essential for understanding reaction mechanisms, such as ring-opening or substitution reactions. For instance, in a hypothetical reaction, the TS structure would reveal the specific arrangement of atoms at the peak of the energy barrier, providing insight into how bonds are broken and formed. rsc.org
Table 1: Illustrative Data from Geometry Optimization of a Dihydrofuran Derivative This table is illustrative and does not represent actual data for this compound.
| Parameter | Equilibrium Structure (Å or °) | Transition State (Å or °) |
|---|---|---|
| C2-O1 Bond Length | 1.43 | 1.65 |
| C2-C3 Bond Length | 1.51 | 1.45 |
| C2-C3-C4-C5 Dihedral Angle | 15.5 | 5.2 |
By mapping the energy of the system as a function of the geometric coordinates of the atoms, DFT can be used to construct a potential energy surface (PES) for a given reaction. smu.edu The PES provides a comprehensive view of the reaction landscape, showing reactants, products, intermediates, and the transition states that connect them.
For this compound, evaluating the PES would be critical for studying potential reactions such as thermal or photochemical rearrangements, cycloadditions, or ring-opening processes. rsc.org The surface would elucidate the lowest energy pathway for a reaction to proceed, allowing for the determination of activation energies (the height of the energy barrier from reactant to transition state) and reaction enthalpies (the energy difference between products and reactants). smu.edu This information is fundamental to predicting whether a reaction is kinetically feasible and thermodynamically favorable.
Quantum Chemical Calculations (e.g., QCISD(T) Level of Theory) for Energy Values at Critical Points
While DFT is efficient for geometry optimization, more accurate energy calculations are often required for the critical points (reactants, products, transition states) on the PES. High-level ab initio methods, such as Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)), are employed for this purpose. These methods, while computationally more demanding, provide a more accurate description of electron correlation.
A common computational strategy is to perform geometry optimizations using a cost-effective DFT functional and then perform single-point energy calculations on these optimized geometries using a more accurate method like QCISD(T) with a large basis set. This approach provides a refined understanding of the reaction energetics, leading to more reliable predictions of activation barriers and reaction energies.
Kinetic Calculations and Reaction Rate Constants (e.g., Transition State Theory)
Once the energies of the reactants and the transition state are accurately determined, Transition State Theory (TST) can be used to calculate the theoretical rate constant for a reaction. TST provides a framework for understanding how the energetic and entropic properties of the transition state relative to the reactants govern the reaction rate.
The fundamental equation of TST relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). This free energy term incorporates both the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which are derived from the computed vibrational frequencies of the reactant and transition state structures. For a molecule as large as this compound, the rotational and vibrational motions of the phenyl groups can have a significant impact on the entropy of activation, which would be captured in these calculations.
Solvent Effects in Computational Models (e.g., Conductor-like Polarizable Continuum Model - CPCM)
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects using various solvation models. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
In this model, the solute molecule (this compound) is placed in a cavity within the dielectric continuum. The charge distribution of the solute polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This allows for the calculation of geometries and energies in a simulated solvent environment, providing a more realistic comparison with experimental results. For reactions involving charge separation or polar species, including solvent effects via CPCM is crucial for obtaining accurate energy barriers and reaction energies. researchgate.net
Conformational Analysis and Stability Studies of Arylated Dihydrofurans
The presence of multiple, bulky aryl substituents on the dihydrofuran ring introduces significant conformational complexity. The four phenyl groups can rotate relative to the dihydrofuran core, leading to numerous possible conformers (rotational isomers) with different energies.
Strategic Applications in Complex Organic Synthesis
Utilization of 2,3,4,5-Tetraphenyl-2,5-dihydrofuran as a Synthetic Building Block
As a synthetic building block, this compound serves as a direct precursor to the corresponding aromatic compound, 2,3,4,5-tetraphenylfuran. The dihydrofuran ring is amenable to oxidation or dehydrogenation, which provides a straightforward route to the thermodynamically stable furan (B31954) ring system. This transformation is a key step in leveraging the dihydrofuran core for further synthetic elaborations that require the aromatic furan scaffold. The primary value of the dihydrofuran derivative lies in its potential as a stable, isolable intermediate that can be converted to the furan on demand.
Precursors for Diverse Heterocyclic Scaffolds (e.g., Furan, Thiophene (B33073) Derivatives)
The utility of this compound extends to its role as a precursor for various five-membered heterocyclic rings, most notably furan and thiophene derivatives. These transformations highlight the versatility of the dihydrofuran skeleton in heterocyclic chemistry.
The most direct application is the synthesis of 2,3,4,5-tetraphenylfuran . This is typically achieved through an oxidation or dehydrogenation reaction, which aromatizes the dihydrofuran ring.
Furthermore, the dihydrofuran can be a key intermediate in the synthesis of 2,3,4,5-tetraphenylthiophene . While the Paal-Knorr synthesis, involving the reaction of 1,2,3,4-tetraphenylbutane-1,4-dione with a sulfurizing agent like phosphorus pentasulfide (P₂S₅), is a common method for preparing tetraphenylthiophene, dihydrofurans can also be converted into thiophenes. asianpubs.orgpharmaguideline.com This conversion can be accomplished by treating the dihydrofuran with a sulfurizing agent, such as Lawesson's reagent. researchgate.net Another potential pathway involves the acid-catalyzed reaction of the corresponding furan (derived from the dihydrofuran) with hydrogen sulfide (B99878) (H₂S) over a solid catalyst like alumina. researchgate.net
The table below summarizes the conversion of this compound into these important heterocyclic scaffolds.
Table 1: Heterocyclic Scaffolds Derived from this compound
| Precursor | Target Heterocycle | Typical Reagents/Conditions |
|---|---|---|
| This compound | 2,3,4,5-Tetraphenylfuran | Oxidation (e.g., DDQ, MnO₂) or Dehydrogenation (e.g., Pd/C) |
| This compound | 2,3,4,5-Tetraphenylthiophene | Direct sulfurization (e.g., Lawesson's reagent) researchgate.net |
| 2,3,4,5-Tetraphenylfuran (from dihydrofuran) | 2,3,4,5-Tetraphenylthiophene | H₂S, Al₂O₃, high temperature researchgate.net |
Role in the Synthesis of Chiral Enantioenriched Compounds
The synthesis of chiral, enantioenriched compounds often relies on the use of chiral auxiliaries or asymmetric catalytic methods to control the stereochemical outcome of a reaction. wikipedia.org Dihydrofuran and tetrahydrofuran (B95107) rings are important structural motifs found in numerous biologically active natural products, and various enantioselective methods have been developed for their synthesis. nih.govchemistryviews.orgnih.gov
These methods often involve strategies such as:
Asymmetric cyclization of precursor molecules. nih.gov
The use of chiral catalysts to induce enantioselectivity. chemistryviews.org
Temporary incorporation of a chiral auxiliary to direct a stereoselective transformation. nih.govscielo.org.mx
However, a specific role for this compound in the synthesis of chiral enantioenriched compounds is not prominently documented in scientific literature. The molecule itself is achiral, and the steric bulk of the four phenyl groups may limit its utility as a substrate in many standard asymmetric transformations or as a backbone for a chiral auxiliary without significant modification. While the dihydrofuran scaffold is a target in chiral synthesis, the tetraphenyl-substituted variant does not appear to be a common tool or intermediate in this specialized field.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes to 2,3,4,5-Tetraphenyl-2,5-dihydrofuran
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. To date, the synthesis of this compound has not been extensively explored from an asymmetric standpoint. Future research should focus on the development of catalytic enantioselective methods to access specific stereoisomers of this compound.
Promising avenues for investigation include the adaptation of existing asymmetric methodologies for the synthesis of substituted dihydrofurans. acs.orgdicp.ac.cnthieme-connect.comrsc.orgorganic-chemistry.org Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for the enantioselective construction of heterocyclic rings. acs.org A potential strategy could involve a domino Michael addition-alkylation reaction, which has been successfully applied to the synthesis of other polysubstituted dihydrofurans. acs.org
Transition metal catalysis also offers a wealth of opportunities. dicp.ac.cnnih.gov Chiral copper or palladium complexes could be employed in cycloaddition reactions to construct the dihydrofuran ring with high enantioselectivity. dicp.ac.cnresearchgate.net Furthermore, dynamic kinetic asymmetric transformations could provide an elegant solution for the stereoselective synthesis from racemic starting materials. thieme-connect.com The development of such methods would be a significant step forward, enabling the investigation of the chiroptical properties and stereospecific reactivity of this compound.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Chiral Ligand Example | Potential Reaction Type | Expected Outcome |
|---|---|---|---|
| Organocatalyst | Chiral Thiourea | Michael Addition-Cyclization | Enantioenriched tetrasubstituted dihydrofurans |
| Transition Metal | (S)-BINOL-derived catalyst | Mannich-Ketalization | Tricyclic dihydrofuran analogues |
| Transition Metal | Chiral Tridentate P,N,N Ligand | [3+2] Cycloaddition | Highly functionalized dihydrofurans |
Exploration of Further Reactivity and Transformation Pathways
The reactivity of the this compound ring system is largely uncharted territory. The steric bulk of the four phenyl substituents likely imparts unique reactivity profiles compared to less substituted dihydrofurans. Future research should systematically explore the transformation of this scaffold to unlock its synthetic potential.
Key areas of interest include ring-opening reactions, which could provide access to novel acyclic structures. nih.govnih.gov The double bond within the dihydrofuran ring is a handle for various transformations, including epoxidation, dihydroxylation, and hydrogenation, which could lead to a diverse array of functionalized tetrahydrofuran (B95107) derivatives. nih.gov Furthermore, the ether linkage could be susceptible to cleavage under specific conditions, providing another avenue for synthetic diversification.
The application of modern synthetic methods, such as ring-rearrangement metathesis, could lead to the construction of more complex molecular architectures. researchgate.net Additionally, the photoxidative ring transformation of related aminofurans into oxopyrroles suggests that photochemical methods could unveil novel reaction pathways for the tetraphenyl derivative. rsc.org A thorough investigation of its reactivity towards a range of reagents and reaction conditions will be crucial in establishing this compound as a valuable building block in organic synthesis.
Advanced Spectroscopic Characterization to Uncover Dynamic Processes
The 2,5-dihydrofuran (B41785) ring is known to be flexible, and the presence of four bulky phenyl substituents in this compound is expected to give rise to interesting dynamic processes, such as ring inversion and restricted rotation of the phenyl groups. nih.gov While standard spectroscopic techniques can confirm the basic structure, they may not fully capture the molecule's dynamic nature.
Future research should employ advanced Nuclear Magnetic Resonance (NMR) techniques to probe these dynamic phenomena. ipb.ptresearchgate.netsemanticscholar.org Variable-temperature NMR studies would be invaluable in determining the energy barriers associated with conformational changes. nih.govunibas.it Two-dimensional NMR experiments, such as EXSY (Exchange Spectroscopy), can provide detailed information about the rates and pathways of these dynamic processes.
Furthermore, the use of specialized NMR techniques, such as solid-state NMR, could provide insights into the conformational preferences of the molecule in the crystalline state. The data obtained from these advanced spectroscopic studies will be crucial for building a comprehensive understanding of the structure-property relationships of this compound.
Table 2: Proposed Advanced NMR Experiments
| NMR Technique | Information Gained | Potential Dynamic Process Studied |
|---|---|---|
| Variable-Temperature (VT) NMR | Thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of conformational changes | Ring inversion, Phenyl group rotation |
| 2D EXSY (Exchange Spectroscopy) | Rates and pathways of chemical exchange | Conformational exchange |
| Solid-State NMR | Conformation and packing in the solid state | Static conformation, intermolecular interactions |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining experimental studies with theoretical calculations is a powerful strategy for gaining deep mechanistic insights into chemical reactions and molecular properties. mdpi.comacs.orgsumitomo-chem.co.jp For this compound, such an integrated approach remains to be explored.
Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of proposed synthetic routes, helping to rationalize observed stereochemical outcomes and to predict the feasibility of new reaction pathways. nih.govacs.org For instance, computational modeling of the transition states in potential asymmetric catalytic cycles could guide the design of more efficient and selective catalysts.
Furthermore, DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate proposed structures and conformations. unibas.it The theoretical investigation of pericyclic reactions involving the dihydrofuran core could also uncover novel thermally or photochemically allowed transformations. msu.eduox.ac.ukkyushu-u.ac.jp The close collaboration between experimental and computational chemists will be instrumental in accelerating the exploration of the chemistry of this compound.
Q & A
Q. What are the optimized synthetic routes for 2,3,4,5-tetraphenyl-2,5-dihydrofuran, and how can reaction conditions be adjusted to improve yield?
The synthesis of tetraphenyl-substituted dihydrofuran derivatives often involves bromination and cyclization reactions. For example, 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran was synthesized by refluxing 1,1-diphenylprop-2-yne-1-ol with bromine and KOH in n-pentane for 12 hours, yielding 70% crystalline product after purification . Key parameters include:
Q. How is X-ray crystallography employed to resolve the molecular geometry and non-covalent interactions in tetraphenyl-dihydrofuran derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and supramolecular interactions. For example:
- Software : APEX2 and SHELXL2014 refine atomic coordinates and displacement parameters .
- Planarity deviations : The dihydrofuran ring in 3,4-dibromo derivatives deviates by up to 0.045 Å from planarity, while phenyl rings tilt at angles of 62.3°–79.3° .
- Hydrogen atoms : Positions are calculated geometrically and refined with riding models .
Q. What mechanistic pathways explain the formation of tetraphenyl-dihydrofuran derivatives during bromination reactions?
The reaction likely proceeds via:
Deprotonation : KOH abstracts a proton from 1,1-diphenylprop-2-yne-1-ol, forming an alkoxide intermediate .
Favorskii-type rearrangement : The acetylide undergoes intramolecular cyclization, generating a diketone intermediate .
Bromination and cyclization : Sequential bromination at C3/C4 and dehydration yield the dihydrofuran core .
Advanced Research Questions
Q. How do C–H⋯H and halogen bonding (Br⋯Br) interactions influence the supramolecular architecture of tetraphenyl-dihydrofuran crystals?
In 3,4-dibromo derivatives:
- C–H⋯H interactions : Phenyl rings act as acceptors, with distances of 2.7–3.0 Å, forming 2D layers .
- Type I Br⋯Br contacts : These interactions (3.814 Å, θ = 136.0°) extend the structure into a 3D network .
- Impact on properties : These interactions enhance thermal stability and may guide the design of porous frameworks .
Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of tetraphenyl-dihydrofuran derivatives?
- DFT calculations : Simulate reaction intermediates (e.g., alkoxide or diketone species) to validate proposed mechanisms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯Br vs. C–H⋯H) using CrystalExplorer .
- Molecular dynamics : Predict solvent effects on crystallization by modeling ethanol/THF mixtures .
Q. How can substituents (e.g., bromine vs. phenyl groups) modulate the thermodynamic stability and reactivity of dihydrofuran derivatives?
- Steric effects : Bulky phenyl groups increase torsional strain, reducing ring planarity .
- Electronic effects : Bromine substituents lower LUMO energy, enhancing electrophilicity for nucleophilic attacks .
- Kinetic studies : Compare activation energies for brominated vs. non-brominated derivatives using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
